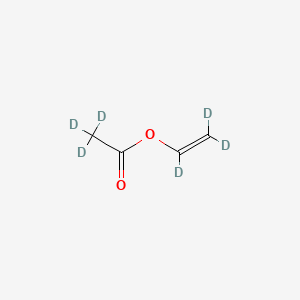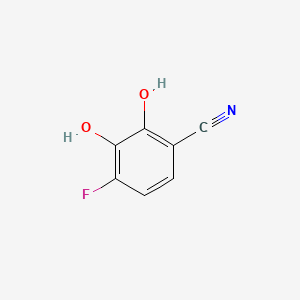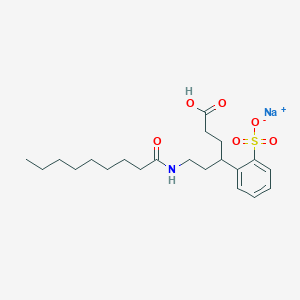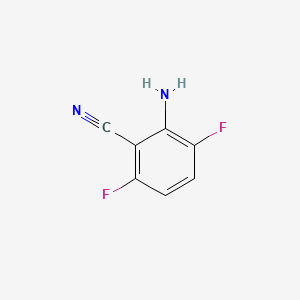
Vinyl acetate-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyl Acetate-d6, also known as Acetic Acid Vinyl Ester or 1-Acetoxyethylene , is a useful isotopically labeled research compound . It has a molecular formula of C4D6O2 and is often stabilized with hydroquinone .
Synthesis Analysis
Vinyl acetate can be synthesized by the acetylene method and the ethylene method . The acetylene method involves the reaction of acetylene and acetic acid under atmospheric pressure with activated carbon–zinc acetate as a catalyst . The ethylene method is based on ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst for the reaction . The vinyl acetate products are obtained after purification .
Molecular Structure Analysis
The molecular formula of this compound is C4D6O2 . It has an average mass of 92.126 Da and a monoisotopic mass of 92.074440 Da .
Chemical Reactions Analysis
Vinyl acetate synthesis involves heterogeneous non-oxidative acetylene acetoxylation and homogeneous and heterogeneous oxidative ethylene acetoxylation . The reaction and catalyst deactivation mechanisms and the role of promoters and alloy composition are not fully resolved .
Physical And Chemical Properties Analysis
This compound has an average mass of 92.126 Da and a monoisotopic mass of 92.074440 Da . More detailed physical and chemical properties would require specific experimental measurements or further literature search.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and DNA-Protein Crosslink Formation in Rat Nasal Tissues Exposed to Vinyl Acetate : This study explored the cytotoxic effects and DNA-protein crosslink formation in rat nasal tissues exposed to vinyl acetate. It highlighted the role of carboxylesterase-mediated hydrolysis in producing cytotoxic metabolites like acetic acid and acetaldehyde from vinyl acetate, suggesting implications for tumorigenesis (Kuykendall, Taylor, & Bogdanffy, 1993).
Photocatalyst-Free and Blue Light-Induced RAFT Polymerization of Vinyl Acetate : This research demonstrated a method for polymerizing vinyl acetate using blue light-emitting diodes (LEDs) or sunlight, without a photocatalyst, at ambient temperature. It provides insights into developing poly(vinyl acetate) with controlled molecular weight and distribution (Ding et al., 2015).
Synthesis of Poly(Vinyl Acetate)-Based Magnetic Polymer Microparticles : This study detailed the synthesis of poly(vinyl acetate)/poly(vinyl alcohol) for medical applications such as intravascular embolization and hyperthermia treatment. It showed efficient methods for creating micro-sized magnetic particles with high thermal stability (Ferreira et al., 2012).
Emulsion Copolymerization of Vinyl Acetate-Ethylene in High Pressure Reactor : This research investigated the impact of temperature, pressure, initiator concentration, and agitation rate on the composition of ethylene-vinyl acetate emulsion copolymers. It provides valuable insights into the copolymerization process and the properties of the resulting copolymers (Poljanšek et al., 2013).
Free-Radical Homo- and Copolymerization of Vinyl Acetate and n-Butyl Acrylate : This study involved kinetic experiments on the copolymerization of vinyl acetate and n-butyl acrylate, offering insights into the polymerization kinetics and the influence of reaction conditions on copolymer composition (Abdollahi et al., 2012).
Wirkmechanismus
The reaction mechanisms for vinyl acetate synthesis involve heterogeneous non-oxidative acetylene acetoxylation and homogeneous and heterogeneous oxidative ethylene acetoxylation . The complexity and similarities in all three systems highlight the importance of combining experiment and computation to understand the mechanisms .
Safety and Hazards
Vinyl acetate can pose a serious fire hazard and a serious health hazard, requiring immediate medical attention if workers are exposed to high concentrations . It is recommended to use personal protective equipment, use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, do not breathe vapors or spray mist, and do not ingest .
Eigenschaften
IUPAC Name |
1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXRWKRVRITETP-QNYGJALNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])OC(=O)C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-Butoxy-1-[1-(diphenylmethyl)azetidin-3-yl]piperidine](/img/structure/B574954.png)

![Furo[2,3-e][1,3]benzothiazole](/img/structure/B574956.png)


![Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline](/img/structure/B574960.png)
![3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide](/img/structure/B574970.png)



